N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide
Overview
Description
TL13-112 is a potent and selective degrader of anaplastic lymphoma kinase (ALK) through the proteolysis-targeting chimera (PROTAC) mechanism. It is designed to inhibit ALK activity and promote the degradation of additional kinases such as Aurora A, FER, PTK2, and RPS6KA1 . This compound is a hybrid molecule that combines the ALK inhibitor Ceritinib with the Cereblon ligand Pomalidomide .
Biochemical Analysis
Biochemical Properties
TL13-112 interacts with several enzymes and proteins. It inhibits ALK activity with an IC50 value of 0.14 nM . Additionally, TL13-112 prompts the degradation of Aurora A, FER, PTK2, and RPS6KA1 with IC50 values of 8550 nM, 42.4 nM, 25.4 nM, and 677 nM, respectively .
Cellular Effects
TL13-112 has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently inhibited the growth of the ALK-positive cell lines H3122, Karpas 299, SU-DHL-1, Kelly, Lan5, SH-SY5Y, and CHLA20 . TL13-112 also inhibited ALK phosphorylation and downstream STAT3 phosphorylation in H3122, Karpas 299, Kelly, and CHLA20 cells .
Molecular Mechanism
TL13-112 exerts its effects at the molecular level through several mechanisms. It binds to cereblon with an IC50 value of 2.4 uM . TL13-112 is selective for degradation of ALK with the DC50s of 10 nM and 40 nM in H3122 cell and Karpas 299, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TL13-112 have been observed to change over time. ALK degradation acts at 4 hours of treatment in H3122 cells and at 8 hours of treatment in Karpas 299 cells . The maximum degradation achieves at 16 hours in both cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
TL13-112 is synthesized through a multi-step process that involves the conjugation of Ceritinib and Pomalidomide. The synthetic route includes the following steps:
Synthesis of Ceritinib: Ceritinib is synthesized through a series of reactions involving the formation of a pyrimidine ring and subsequent functionalization to introduce the necessary substituents.
Synthesis of Pomalidomide:
Conjugation: The final step involves the conjugation of Ceritinib and Pomalidomide through a linker to form the PROTAC molecule TL13-112
Industrial Production Methods
The industrial production of TL13-112 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, purification methods such as chromatography, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TL13-112 undergoes various chemical reactions, including:
Degradation: TL13-112 promotes the degradation of ALK and other kinases through the PROTAC mechanism.
Inhibition: It inhibits the activity of ALK and other kinases by binding to their active sites.
Common Reagents and Conditions
Conditions: The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products
The major products formed from the reactions of TL13-112 include degraded protein fragments resulting from the proteolysis of ALK and other kinases .
Scientific Research Applications
TL13-112 has a wide range of scientific research applications, including:
Mechanism of Action
TL13-112 exerts its effects through the following mechanism:
Binding to ALK: TL13-112 binds to the active site of ALK, inhibiting its kinase activity.
Recruitment of Cereblon: The Pomalidomide component of TL13-112 recruits the E3 ligase Cereblon.
Ubiquitination and Degradation: The recruitment of Cereblon leads to the ubiquitination of ALK, targeting it for proteasomal degradation.
Degradation of Additional Kinases: TL13-112 also promotes the degradation of other kinases such as Aurora A, FER, PTK2, and RPS6KA1.
Comparison with Similar Compounds
Similar Compounds
TL13-110: A negative control for TL13-112 that does not promote degradation.
NVP-TAE684: An ALK inhibitor that does not have the PROTAC mechanism.
Pomalidomide: A Cereblon ligand used in the synthesis of TL13-112.
Uniqueness
TL13-112 is unique in its ability to simultaneously inhibit ALK activity and promote its degradation through the PROTAC mechanism. This dual action makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O10S/c1-29(2)69-40-26-34(31(5)25-38(40)55-49-53-27-35(50)45(57-49)54-36-10-6-7-12-41(36)70(65,66)30(3)4)32-15-18-58(19-16-32)20-22-68-24-23-67-21-17-51-43(61)28-52-37-11-8-9-33-44(37)48(64)59(47(33)63)39-13-14-42(60)56-46(39)62/h6-12,25-27,29-30,32,39,52H,13-24,28H2,1-5H3,(H,51,61)(H,56,60,62)(H2,53,54,55,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQUXILNXIWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TL13-112 impact NPM-ALK expression in ALK+ ALCL cells and what are the downstream effects?
A1: TL13-112 acts as a PROTAC (proteolysis targeting chimera) molecule, specifically designed to degrade NPM-ALK. [] By inducing the degradation of NPM-ALK, TL13-112 effectively inhibits the oncogenic signaling pathways driven by this fusion protein. This leads to the upregulation of CD45, a protein whose expression is normally suppressed by NPM-ALK activity. [] The increase in CD45 levels upon TL13-112 treatment suggests a potential role for CD45 in regulating the sensitivity of ALCL cells to ALK tyrosine kinase inhibitors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.